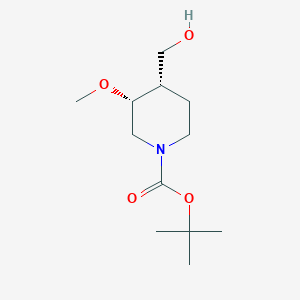

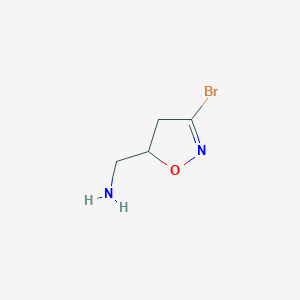

![molecular formula C10H18ClNO2 B1142801 Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 1363382-45-9](/img/structure/B1142801.png)

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (MBCH) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. Its structure consists of a nine-membered ring composed of three carbon atoms, three nitrogen atoms, and three oxygen atoms. MBCH is a chiral molecule, meaning it has two non-superimposable mirror images. This property of MBCH is important for its potential applications in scientific research, as it can be used to study the effects of a single enantiomer of a compound.

Aplicaciones Científicas De Investigación

Structural and Conformational Analysis

NMR Studies and Conformational Behavior : Extensive NMR studies reveal insights into the conformational behavior of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. These compounds, related to Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride, exist in twin-chair conformations with equatorial orientations of the substituents (Park, Jeong, & Parthiban, 2011).

Crystal Structure Analysis : The crystal structure of related esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol has been determined, providing valuable information on the structural and conformational aspects of these bicyclic compounds (Iriepa et al., 1995).

Synthesis and Stereochemistry

Synthesis of Derivatives : Synthesis techniques have been developed for creating derivatives of 9-methyl-3 beta-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane, contributing to the understanding of the stereochemistry and binding affinity of these compounds (Chen et al., 1996).

Molecular Mechanics Calculations : The study of 3-azabicyclo[3.3.1]nonane derivatives through molecular mechanics calculations and NMR spectroscopy provides deeper insights into the conformational behavior and stereochemistry of these compounds (Arias-Pérez, Alejo, & Maroto, 1997).

Pharmacological Applications

Potential Analgesic Activities : Certain 3-azabicyclo [3. 3. 1] nonane derivatives have shown promising analgesic activities, suggesting potential pharmacological applications (Oki et al., 1970).

Anticholinergic Activities : Synthesis of α,β isomers of 3-methyl-3-azabicyclo[3, 3, 1] nonan-9-yl esters has revealed potent central anticholinergic activities, indicating their potential use in anticholinergic drugs (Xiao, 1984).

Drug Discovery and Design

Dipeptide Mimetics : The synthesis of stereocontrolled dipeptide mimetics like 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester demonstrates the potential of these compounds in peptide-based drug discovery (Mulzer, Schülzchen, & Bats, 2000).

Efficient Synthesis for Drug Discovery : An efficient synthesis route for azabicyclo[X.Y.0]alkane amino acids, which are useful as rigid dipeptide mimetics, has been developed. This contributes to structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Propiedades

IUPAC Name |

methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCTVWROYBTWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCC(C1)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

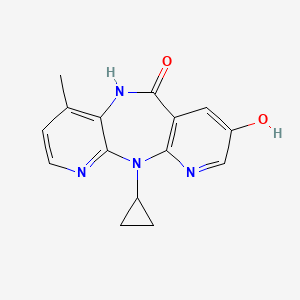

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/no-structure.png)

![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)